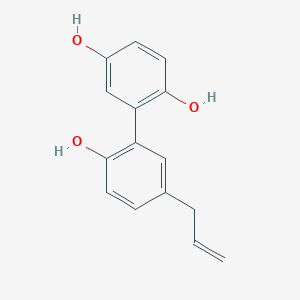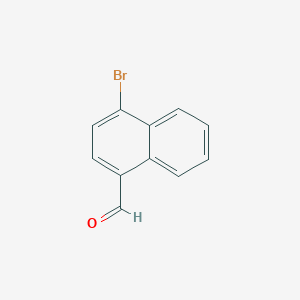![molecular formula C11H12O5 B041773 5-hydroxy-7-methoxy-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one CAS No. 532394-23-3](/img/structure/B41773.png)
5-hydroxy-7-methoxy-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one
Overview
Description
Mechanism of Action
Target of Action
The primary target of 5-Hydroxy-7-methoxy-2,2-dimethyl-4H-1,3-benzodioxin-4-one is 5-lipoxygenase (5-LOX) . 5-LOX is an enzyme that plays a crucial role in the metabolism of arachidonic acid to leukotrienes, which are lipid mediators involved in inflammation and allergic reactions .
Mode of Action
The compound acts as an activator of 5-lipoxygenase (5-LOX) . By activating 5-LOX, it promotes the conversion of arachidonic acid to leukotrienes . This results in an increase in the production of these inflammatory mediators .
Biochemical Pathways
The activation of 5-LOX by the compound affects the arachidonic acid metabolic pathway . This pathway is responsible for the production of various bioactive lipids, including leukotrienes. The increased activity of 5-LOX leads to an elevated production of leukotrienes, which can amplify inflammatory responses .
Result of Action
The activation of 5-LOX by the compound leads to an increased production of leukotrienes . These lipid mediators can induce bronchoconstriction, increase vascular permeability, and attract leukocytes to sites of inflammation . Therefore, the action of the compound can potentially amplify inflammatory responses .
Preparation Methods
Synthetic Routes and Reaction Conditions
Carvotroline can be synthesized through a series of chemical reactions involving the formation of the γ-carboline core structure. The synthetic route typically involves the following steps:
Formation of the γ-carboline core: This step involves the cyclization of a suitable precursor to form the γ-carboline structure.
Introduction of the fluorine atom: The fluorine atom is introduced at the 8-position of the γ-carboline core through a fluorination reaction.
Attachment of the pyridinyl ethyl group: The pyridinyl ethyl group is attached to the γ-carboline core through a substitution reaction.
Industrial Production Methods
The industrial production of carvotroline involves scaling up the synthetic route to produce the compound in large quantities. This typically involves optimizing the reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Carvotroline undergoes several types of chemical reactions, including:
Oxidation: Carvotroline can be oxidized to form various oxidation products.
Reduction: Carvotroline can be reduced to form reduced derivatives.
Substitution: Carvotroline can undergo substitution reactions to introduce different functional groups.
Common Reagents and Conditions
The common reagents and conditions used in these reactions include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of carvotroline .
Scientific Research Applications
Carvotroline has several scientific research applications, including:
Chemistry: Carvotroline is used as a model compound in the study of γ-carboline derivatives and their chemical properties.
Biology: Carvotroline is used in biological studies to investigate its effects on various biological systems.
Medicine: Carvotroline has potential therapeutic applications in the treatment of psychiatric disorders due to its affinity for dopamine D2 and cortical 5-HT2 receptors.
Industry: Carvotroline is used in the pharmaceutical industry as a lead compound for the development of new antipsychotic drugs
Comparison with Similar Compounds
Carvotroline is unique compared to other similar compounds due to its high affinity for both the dopamine D2 receptor and the cortical 5-HT2 receptor. Similar compounds include:
Tandospirone: A 5-HT1A receptor agonist with anxiolytic properties.
Enciprazine: A 5-HT1A receptor agonist with anxiolytic properties.
Gepirone: A 5-HT1A receptor agonist with anxiolytic properties.
Buspirone: A 5-HT1A receptor agonist with anxiolytic properties.
Carvotroline’s unique profile as a dual dopamine D2 and cortical 5-HT2 receptor antagonist sets it apart from these similar compounds .
Properties
IUPAC Name |
5-hydroxy-7-methoxy-2,2-dimethyl-1,3-benzodioxin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O5/c1-11(2)15-8-5-6(14-3)4-7(12)9(8)10(13)16-11/h4-5,12H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFVAUGFNBVXHIW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2=CC(=CC(=C2C(=O)O1)O)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


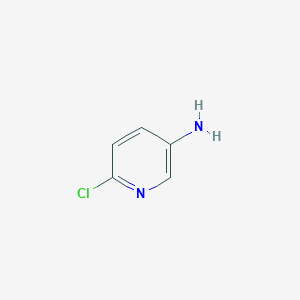
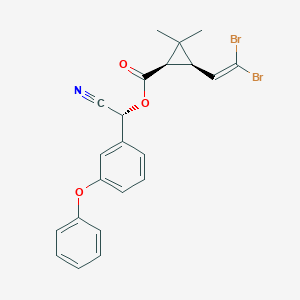
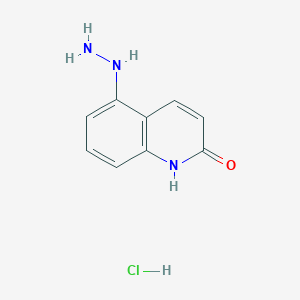
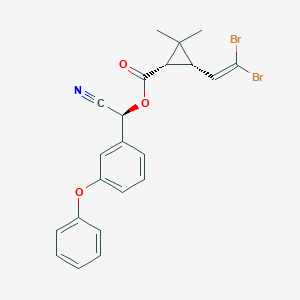
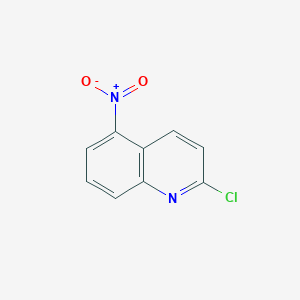
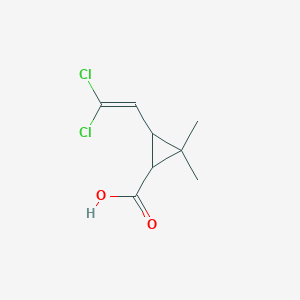
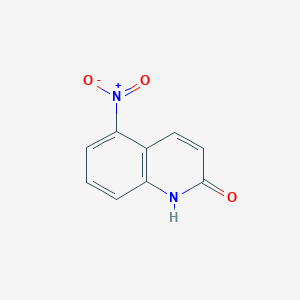
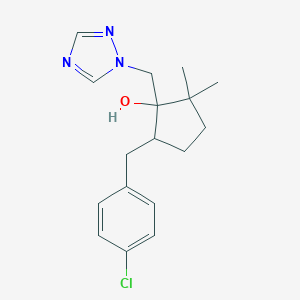
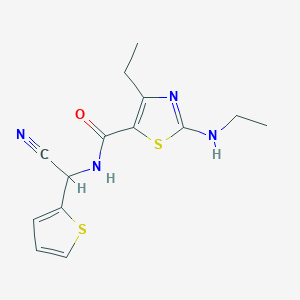
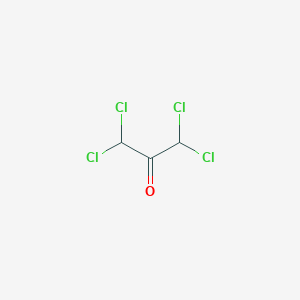
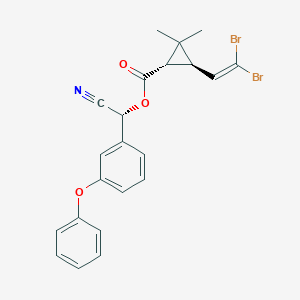
![3'-Amino-2'-hydroxy-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B41717.png)
